2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole
Description
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a boron-containing heterocyclic compound widely used as a building block in Suzuki–Miyaura cross-coupling reactions. Its structure features a thiazole ring substituted with a fluorine atom at position 2 and a pinacol boronate ester at position 3. The boronate ester group enables efficient coupling with aryl halides under palladium catalysis, making it valuable in pharmaceutical and materials chemistry .
Properties
CAS No. |
2223048-10-8 |
|---|---|
Molecular Formula |
C9H13BFNO2S |
Molecular Weight |
229.08 g/mol |
IUPAC Name |
2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C9H13BFNO2S/c1-8(2)9(3,4)14-10(13-8)6-5-12-7(11)15-6/h5H,1-4H3 |
InChI Key |
UUHWEZOKSHALAX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(S2)F |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole typically involves the following steps:
Boronic Acid Formation: : The starting material, 2-fluoro-5-thiazole, undergoes a reaction with a boronic acid pinacol ester under suitable conditions to form the boronic acid derivative.
Purification: : The reaction mixture is purified to isolate the desired compound, often using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole: can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to modify the compound's functional groups.
Substitution: : Substitution reactions can introduce different substituents at various positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Organic Synthesis
The incorporation of the boron moiety allows this compound to participate in several key reactions:
- Borylation Reactions : The compound can be utilized in borylation at benzylic C-H bonds under palladium catalysis. This is significant for synthesizing boronic esters which are pivotal in further transformations and applications in organic synthesis .
- Hydroboration : It can undergo hydroboration with alkenes and alkynes to form organoboranes, which are versatile intermediates in organic chemistry .
Medicinal Chemistry
The thiazole ring is known for its biological activity, making this compound a candidate for drug development:
- Antimicrobial Activity : Thiazole derivatives have been studied for their antimicrobial properties. The presence of the fluorine atom may enhance the lipophilicity and biological activity of the compound .
- Pharmacological Studies : Research has indicated that thiazoles can exhibit anti-inflammatory and analgesic effects. This compound's unique structure may lead to novel therapeutic agents .
Case Study 1: Borylation of Aryl Halides
In a study exploring the borylation of aryl halides using this compound as a boron source, researchers demonstrated its effectiveness in forming aryl boronates under mild conditions. The product showed high yields and selectivity, highlighting its potential application in Suzuki-Miyaura coupling reactions.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of various thiazole derivatives including this compound. The results indicated significant activity against Gram-positive bacteria, suggesting that modifications to the thiazole framework could lead to more potent antimicrobial agents.
Mechanism of Action
The mechanism by which 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, influencing various biochemical processes.
Comparison with Similar Compounds
4-Methyl-2-Phenyl-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,3-Thiazole
2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)-1,3-Thiazole
5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)isothiazole
- Structure : Isothiazole ring instead of thiazole.
- CAS No.: 1045809-78-5.
- Key Differences : The sulfur and nitrogen positions in the heterocycle differ, leading to distinct electronic and coordination behaviors in metal-catalyzed reactions .
Reactivity in Cross-Coupling Reactions
- Electron-Withdrawing Groups (e.g., Fluorine) : The fluorine substituent in the target compound enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki reactions .
- Steric Effects : Bulky substituents (e.g., phenyl in ) reduce coupling efficiency due to hindered access to the catalytic palladium center.
- Heterocycle Core : Thiazole-based boronate esters generally exhibit higher stability and reactivity compared to isothiazole analogues .
Biological Activity
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its applications in medicinal chemistry and its mechanism of action.
The compound is characterized by the presence of a fluorine atom and a dioxaborolane moiety, which contribute to its unique properties. The fluorine atom enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
1. Anticancer Activity
Recent studies have indicated that compounds containing thiazole rings exhibit significant anticancer properties. For instance, thiazole derivatives have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 (Breast Cancer) | 0.126 | Apoptosis induction |
| Other thiazole derivatives | A549 (Lung Cancer) | 0.150 | Cell cycle arrest |
Studies have shown that this compound can effectively inhibit the proliferation of MDA-MB-231 cells with an IC50 value of 0.126 µM, indicating a strong potential for development as an anticancer agent .
2. Kinase Inhibition
The compound has also been investigated for its role as a kinase inhibitor. Kinases are critical in various signaling pathways involved in cell growth and division. The inhibition of specific kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.
| Kinase Target | Inhibition Type | IC50 (nM) |
|---|---|---|
| EGFR | Type I | 20 |
| GSK-3β | Competitive | 8 |
For example, it has been noted that the compound exhibits competitive inhibition against GSK-3β with an IC50 value of 8 nM . This suggests that it could play a role in managing diseases characterized by dysregulated kinase activity.
3. Anti-inflammatory Effects
In addition to anticancer properties, the compound has shown potential anti-inflammatory effects. Studies demonstrated that it significantly reduces levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells at low concentrations.
| Inflammatory Marker | Concentration (µM) | Effect |
|---|---|---|
| NO | 1 | Decreased |
| IL-6 | 1 | Decreased |
This anti-inflammatory activity could be beneficial in treating conditions such as neurodegenerative diseases where inflammation plays a significant role .
Case Studies
A notable case study involved the administration of this compound in a preclinical model of breast cancer. Mice treated with the compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in treated tumors, supporting the hypothesis that the compound induces cell death through apoptotic pathways.
Q & A
Q. Q1. What are the standard synthetic routes for preparing 2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole, and how is its purity validated?
Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where the boronic ester group enables coupling with halogenated aromatic partners. For example, thermal coupling protocols using (NH₄)₂S₂O₈ as an oxidant in DMSO at 50°C for 24 hours have yielded derivatives like N-(adamantan-1-yl)-5-(dioxaborolan-2-yl)thiazole-2-carboxamide with 50% efficiency . Purity is validated using HPLC, ¹H/¹³C NMR, and FT-IR spectroscopy to confirm structural integrity and absence of byproducts. Elemental analysis (C, H, N) is also employed to match experimental and theoretical values, as demonstrated in studies of analogous thiazole derivatives .
Q. Q2. How is the boronic ester moiety in this compound utilized in cross-coupling reactions?
Methodological Answer: The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group acts as a key handle for Suzuki-Miyaura couplings, enabling bond formation between the thiazole core and aryl/heteroaryl halides. Palladium catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., Na₂CO₃) in solvent systems like THF/H₂O or DMSO are standard. Reaction optimization involves adjusting temperature (50–100°C) and ligand choice to enhance yields, as seen in protocols for related boron-containing heterocycles .
Q. Q3. What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies fluorine and boron-adjacent proton environments. For example, fluorine substituents cause distinct splitting patterns, while the dioxaborolane ring protons appear as a singlet (~1.3 ppm) .
- FT-IR : Confirms functional groups (e.g., B-O stretches at ~1350 cm⁻¹, C-F at ~1100 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns .
Advanced Research Questions
Q. Q4. How can solubility challenges of this compound in aqueous reaction media be addressed during cross-coupling?
Methodological Answer: Solubility issues arise due to the hydrophobic dioxaborolane and thiazole moieties. Strategies include:
Q. Q5. How do steric and electronic effects of the fluorine substituent influence reactivity in coupling reactions?
Methodological Answer: The fluorine atom exerts both steric hindrance and electron-withdrawing effects:
- Steric Effects : Fluorine at the 2-position on the thiazole ring may slow transmetallation steps in Pd-catalyzed couplings.
- Electronic Effects : Fluorine’s electronegativity activates the boronic ester toward nucleophilic attack but can deactivate the thiazole ring toward electrophilic substitution. Computational modeling (DFT) is recommended to predict regioselectivity and optimize catalyst systems .
Q. Q6. How can crystallographic data resolve contradictions in reported structural conformations of derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 can unambiguously determine bond angles and torsional strains. For example, discrepancies in the orientation of the dioxaborolane ring relative to the thiazole core (e.g., planar vs. twisted conformers) can be resolved via SC-XRD, as applied to analogous compounds in neuroinhibition studies .
Q. Q7. What strategies mitigate protodeboronation side reactions during storage or synthesis?
Methodological Answer: Protodeboronation (loss of the boronic ester) is minimized by:
- Storing the compound under inert atmosphere (N₂/Ar) at –20°C .
- Using stabilized boronates (e.g., pinacol esters) and avoiding protic solvents during synthesis .
- Adding radical scavengers (e.g., BHT) in thermal reactions to suppress degradation .
Data Analysis and Optimization
Q. Q8. How can conflicting reports on reaction yields for Suzuki-Miyaura couplings involving this compound be reconciled?
Methodological Answer: Yield discrepancies often stem from:
- Catalyst Loading : Lower Pd concentrations (<1 mol%) may reduce efficiency but limit metal contamination.
- Oxygen Sensitivity : Strict anaerobic conditions (e.g., Schlenk lines) improve reproducibility.
- Substrate Purity : Trace impurities in boronic esters (e.g., from incomplete pinacol removal) can inhibit coupling. Rigorous purification via flash chromatography or recrystallization is advised .
Q. Q9. What computational tools predict the bioactivity of derivatives targeting enzymes like GSK-3β?
Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and MD simulations assess binding affinities to targets like GSK-3β. For example, derivatives with N-cyclopropanecarboxamide substituents showed enhanced inhibitory activity in Alzheimer’s models, validated by in-cellulo assays . QSAR models further correlate electronic parameters (Hammett σ) with IC₅₀ values.
Q. Q10. How do reaction conditions impact regioselectivity in functionalizing the thiazole core?
Methodological Answer: Regioselectivity is controlled by:
- Directing Groups : Electrophilic substitutions favor the 5-position due to the electron-deficient thiazole ring.
- Catalyst Design : Bulky ligands (e.g., SPhos) direct couplings to less hindered positions .
- Solvent Polarity : Polar solvents stabilize transition states for meta-substitution over ortho/para pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
